Fosetyl
Overview
Description
Fosetyl is a systemic fungicide widely used in agriculture to control a variety of plant pathogens. It is particularly effective against oomycete fungi, such as those causing root and crown rots. This compound is known for its ability to be absorbed by plants and translocated to various parts, providing protection against fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosetyl can be synthesized through the reaction of diethyl phosphite with ethylene oxide, followed by hydrolysis. The reaction conditions typically involve:
- The intermediate is then hydrolyzed under acidic conditions to yield this compound.
Diethyl phosphite: and are reacted in the presence of a base, such as sodium hydroxide, to form diethyl 2-hydroxyethylphosphonate.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Fosetyl undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to phosphonic acid and ethanol.
Oxidation: Under oxidative conditions, this compound can be converted to phosphonic acid.
Substitution: this compound can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Phosphonic acid: A common product formed from the hydrolysis and oxidation of this compound.
Ethanol: Produced during the hydrolysis of this compound.
Scientific Research Applications
Fosetyl has a wide range of applications in scientific research, including:
Agriculture: Used as a fungicide to protect crops from fungal infections.
Biology: Studied for its effects on plant physiology and defense mechanisms.
Medicine: Investigated for its potential use in treating fungal infections in humans.
Industry: Used in the formulation of various agricultural products and as a precursor for other chemical compounds.
Mechanism of Action
Fosetyl works by inhibiting the development of fungal spores and mycelium. It is absorbed by the plant and translocated to various parts, where it interferes with the pathogen’s ability to penetrate and infect the plant tissues. This compound also enhances the plant’s natural defense mechanisms, making it more resistant to fungal infections.
Comparison with Similar Compounds
Fosetyl is often compared with other systemic fungicides such as:
Phosphonic acid: A breakdown product of this compound with similar fungicidal properties.
Glyphosate: Another organophosphorus compound used as a herbicide.
Glufosinate: A broad-spectrum herbicide with different modes of action.
Uniqueness
This compound is unique in its dual mode of action, providing both direct fungicidal activity and enhancing the plant’s natural defenses. This makes it particularly effective in controlling a wide range of fungal pathogens.
Properties
IUPAC Name |
ethoxy-hydroxy-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGGJHBMLMRFJ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057990 | |
Record name | Fosetyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15845-66-6 | |
Record name | Fosetyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosetyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSETYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUL337Z2KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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